molecular formula C11H12N4 B2403386 4-(1H-imidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 2319805-64-4

4-(1H-imidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B2403386
CAS No.: 2319805-64-4
M. Wt: 200.245
InChI Key: VNVWPVINWIIGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-imidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, known for its biological activity, and the pyrimidine ring, a core structure in many pharmaceuticals, makes this compound a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the condensation of a suitable bromo ketone with formamidine acetate in the presence of a base can lead to the formation of the imidazole ring . Subsequent reactions, including cyclization and functional group modifications, yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. High-throughput synthesis techniques and continuous flow reactors can be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, leading to partially or fully reduced derivatives.

    Substitution: Both the imidazole and pyrimidine rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(1H-imidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure with a single imidazole ring, known for its broad range of biological activities.

    Pyrimidine: A core structure in many pharmaceuticals, including antiviral and anticancer drugs.

    Imidazo[1,2-a]pyrimidine: A fused ring system similar to 4-(1H-imidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine, with applications in medicinal chemistry.

Uniqueness

This compound is unique due to its combination of imidazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-imidazol-1-yl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-8-13-10-4-2-3-9(10)11(14-8)15-6-5-12-7-15/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVWPVINWIIGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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